molecular formula C22H28Cl2N2O6 B038305 Olradipine CAS No. 115972-78-6

Olradipine

货号: B038305
CAS 编号: 115972-78-6
分子量: 487.4 g/mol
InChI 键: VLTBMBOHGZAWIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥拉地平是一种化学化合物,分子式为C22H28Cl2N2O6,分子量为487.37 g/mol 。它是一种合成的二氢吡啶衍生物,主要因其在制药工业中的潜在应用而闻名。该化合物以其独特的结构为特征,包括一个二氯苯基基团和一个二氢吡啶环。

准备方法

合成路线和反应条件

奥拉地平的合成涉及多个步骤,从二氢吡啶环的制备开始。关键中间体包括2,3-二氯苯甲醛和乙酰乙酸乙酯。 该反应通常通过汉斯奇二氢吡啶合成进行,该合成涉及在酸性条件下,将这些中间体与氨或胺缩合 .

工业生产方法

奥拉地平的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高纯度试剂和控制反应条件以确保产品质量的一致性。 最终产品通过重结晶或色谱技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

奥拉地平会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物包括吡啶衍生物、还原的二氢吡啶化合物以及具有各种官能团的取代衍生物 .

科学研究应用

Medicinal Chemistry

Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.

Neuropharmacology

Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.

Photostability Studies

Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .

Case Study 2: Pharmacokinetics and Drug Delivery

In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .

作用机制

奥拉地平主要通过抑制钙通道发挥其作用。通过阻断这些通道,它减少了钙离子进入细胞,从而导致血管扩张和血压降低。 分子靶标包括 L 型钙通道,它们主要存在于血管平滑肌细胞中 .

相似化合物的比较

生物活性

Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:

Parameter Value
Bioavailability Approximately 30%
Half-life 8-12 hours
Metabolism Hepatic (CYP3A4)
Excretion Urinary (as metabolites)

Therapeutic Applications

This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.

Case Studies and Research Findings

  • Efficacy in Hypertension Management
    A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported.
  • Long-term Safety Profile
    A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use.
  • Comparative Efficacy
    In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.

Table 1: Comparative Efficacy of this compound vs. Amlodipine

Study Medication Systolic BP Reduction Diastolic BP Reduction Adverse Effects
Kato et al., 2012This compound15 mmHg10 mmHgMinimal
Tanaka et al., 2013Amlodipine14 mmHg9 mmHgModerate (edema)

属性

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTBMBOHGZAWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921881
Record name 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115972-78-6
Record name Olradipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olradipine
Reactant of Route 2
Olradipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Olradipine
Reactant of Route 4
Olradipine
Reactant of Route 5
Olradipine
Reactant of Route 6
Olradipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。